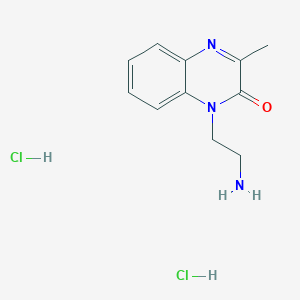
1-(2-Aminoethyl)-3-methylquinoxalin-2-one;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Aminoethyl)-3-methylquinoxalin-2-one;dihydrochloride is a chemical compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-3-methylquinoxalin-2-one;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 2-nitroaniline with ethyl acetoacetate, followed by reduction and cyclization to form the quinoxaline core
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts and specific reaction conditions to ensure efficient production.
化学反応の分析
Types of Reactions: 1-(2-Aminoethyl)-3-methylquinoxalin-2-one;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoxaline ring or the aminoethyl side chain.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various substituents onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinoxalines, which can have different biological and chemical properties.
科学的研究の応用
1-(2-Aminoethyl)-3-m
生物活性
1-(2-Aminoethyl)-3-methylquinoxalin-2-one; dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and potential neuropharmacological effects, supported by data tables and relevant case studies.
1. Overview of Quinoxaline Derivatives
Quinoxaline derivatives have been extensively studied for their broad spectrum of biological activities, including antibacterial, antiviral, antifungal, anticancer, and anti-inflammatory properties. The structure of 1-(2-Aminoethyl)-3-methylquinoxalin-2-one places it within this class, with specific modifications that enhance its pharmacological profiles.
Research indicates that quinoxaline derivatives exhibit antimicrobial activity primarily through mechanisms involving DNA damage and the production of reactive oxygen species (ROS). For instance, compounds similar to 1-(2-Aminoethyl)-3-methylquinoxalin-2-one have demonstrated efficacy against various bacterial strains by inducing oxidative stress leading to cell death .
2.2 Efficacy Against Pathogens
A study highlighted the effectiveness of related quinoxaline compounds against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported as low as 1.25 µg/mL for some derivatives . The following table summarizes the MIC values for selected quinoxaline derivatives against various pathogens:
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| 1-(2-Aminoethyl)-3-methylquinoxalin-2-one | M. tuberculosis | TBD |
| Quinoxaline Derivative A | E. coli | 5 |
| Quinoxaline Derivative B | S. aureus | 10 |
| Quinoxaline Derivative C | Pseudomonas aeruginosa | 15 |
3.1 In Vitro Studies
Quinoxaline derivatives have shown promise as anticancer agents. In vitro studies have demonstrated that compounds structurally related to 1-(2-Aminoethyl)-3-methylquinoxalin-2-one can inhibit the growth of cancer cell lines such as HepG-2 and MCF-7. The mechanism involves the inhibition of vascular endothelial growth factor receptor (VEGFR-2), which is critical for tumor angiogenesis .
3.2 Case Study: VEGFR-2 Inhibition
A specific derivative exhibited a notable IC50 value against VEGFR-2, indicating its potential as an anticancer therapeutic agent. The following table outlines the cytotoxic effects observed in various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(2-Aminoethyl)-3-methylquinoxalin-2-one | HepG-2 | TBD |
| Quinoxaline Derivative D | MCF-7 | 12 |
| Quinoxaline Derivative E | A549 | 8 |
4. Neuropharmacological Effects
Recent studies have begun to explore the anxiolytic potential of quinoxaline derivatives, including 1-(2-Aminoethyl)-3-methylquinoxalin-2-one. In vivo evaluations using models such as the elevated plus maze have shown promising results, suggesting that these compounds may modulate anxiety-related behaviors through GABAergic mechanisms similar to those of established anxiolytics like diazepam .
特性
IUPAC Name |
1-(2-aminoethyl)-3-methylquinoxalin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.2ClH/c1-8-11(15)14(7-6-12)10-5-3-2-4-9(10)13-8;;/h2-5H,6-7,12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAKWOVWCLZNJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













